

Spectroscopic Profile of L-Alanine Isopropyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *L*-Alanine isopropyl ester

Cat. No.: B8817516

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **L-Alanine isopropyl ester**, a key building block in peptide synthesis and pharmaceutical development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra.

Spectroscopic Data

The spectroscopic data for **L-Alanine isopropyl ester** is crucial for its identification and characterization. While the free ester is a viable compound, it is often more stable and commonly handled as its hydrochloride salt, **L-Alanine isopropyl ester** hydrochloride. The data presented below pertains to this more stable form.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.

¹H NMR (Proton NMR): The proton NMR spectrum provides information about the number and types of hydrogen atoms in a molecule. The predicted chemical shifts for **L-Alanine isopropyl ester** hydrochloride are summarized in Table 1.

Table 1: Predicted ¹H NMR Spectroscopic Data for **L-Alanine Isopropyl Ester Hydrochloride**^[1]

Protons	Predicted Chemical Shift (δ) ppm	Multiplicity
Alanine CH ₃	~1.5	Doublet (d)
Alanine α-CH	~4.6	Quartet (q)
Isopropyl CH	~5.0	Septet (sept)
Isopropyl CH ₃	~1.3	Doublet (d)

¹³C NMR (Carbon-13 NMR): Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The expected chemical shifts for **L-Alanine isopropyl ester** hydrochloride are detailed in Table 2.

Table 2: Expected ¹³C NMR Spectroscopic Data for **L-Alanine Isopropyl Ester** Hydrochloride

Carbon Atom	Expected Chemical Shift (δ) ppm
Ester Carbonyl (C=O)	~170-175
Isopropyl CH	~68-72
Alanine α-CH	~48-52
Isopropyl CH ₃	~20-24
Alanine CH ₃	~15-20

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The key expected absorption bands for **L-Alanine isopropyl ester** hydrochloride are presented in Table 3.

Table 3: Key Infrared (IR) Absorption Bands for **L-Alanine Isopropyl Ester** Hydrochloride[1]

Functional Group	Expected Absorption Range (cm ⁻¹)
N-H Stretch (Ammonium)	3000-3200 (broad)
C-H Stretch (Aliphatic)	2850-3000
C=O Stretch (Ester)	~1740
N-H Bend (Amine)	1500-1640
C-O Stretch (Ester)	1000-1300

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The molecular weight of **L-Alanine isopropyl ester** hydrochloride is 167.63 g/mol. In a mass spectrum, the molecule may be observed as its molecular ion or as fragment ions. Using a soft ionization technique like Fast Atom Bombardment (FAB-MS), the protonated molecular ion of the free base, $[M+H]^+$, would be expected.[\[1\]](#)

Table 4: Mass Spectrometry Data for **L-Alanine Isopropyl Ester**

Ion	Expected m/z
$[C_6H_{13}NO_2 + H]^+$	132.10
$[C_6H_{14}ClNO_2]^+$	167.07

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

- Dissolve approximately 10-20 mg of **L-Alanine isopropyl ester** hydrochloride in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Chloroform-d - CDCl₃).

- Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

- The ¹H NMR spectrum is typically recorded on a 300 or 500 MHz spectrometer.
- Acquire the spectrum at room temperature.
- Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans.
- Process the Free Induction Decay (FID) with an exponential window function to improve the signal-to-noise ratio.
- Reference the spectrum to the residual solvent peak.

¹³C NMR Acquisition:

- The ¹³C NMR spectrum is recorded on the same spectrometer, typically at a frequency of 75 or 125 MHz.
- Use a proton-decoupled pulse sequence to simplify the spectrum.
- A larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of ¹³C.
- A relaxation delay of 2-5 seconds is recommended.
- Process the FID with a slight exponential broadening.
- Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy

Sample Preparation:

- For a solid sample, the KBr (potassium bromide) pellet method is common. Mix a small amount of **L-Alanine isopropyl ester** hydrochloride (1-2 mg) with approximately 100 mg of dry KBr powder.

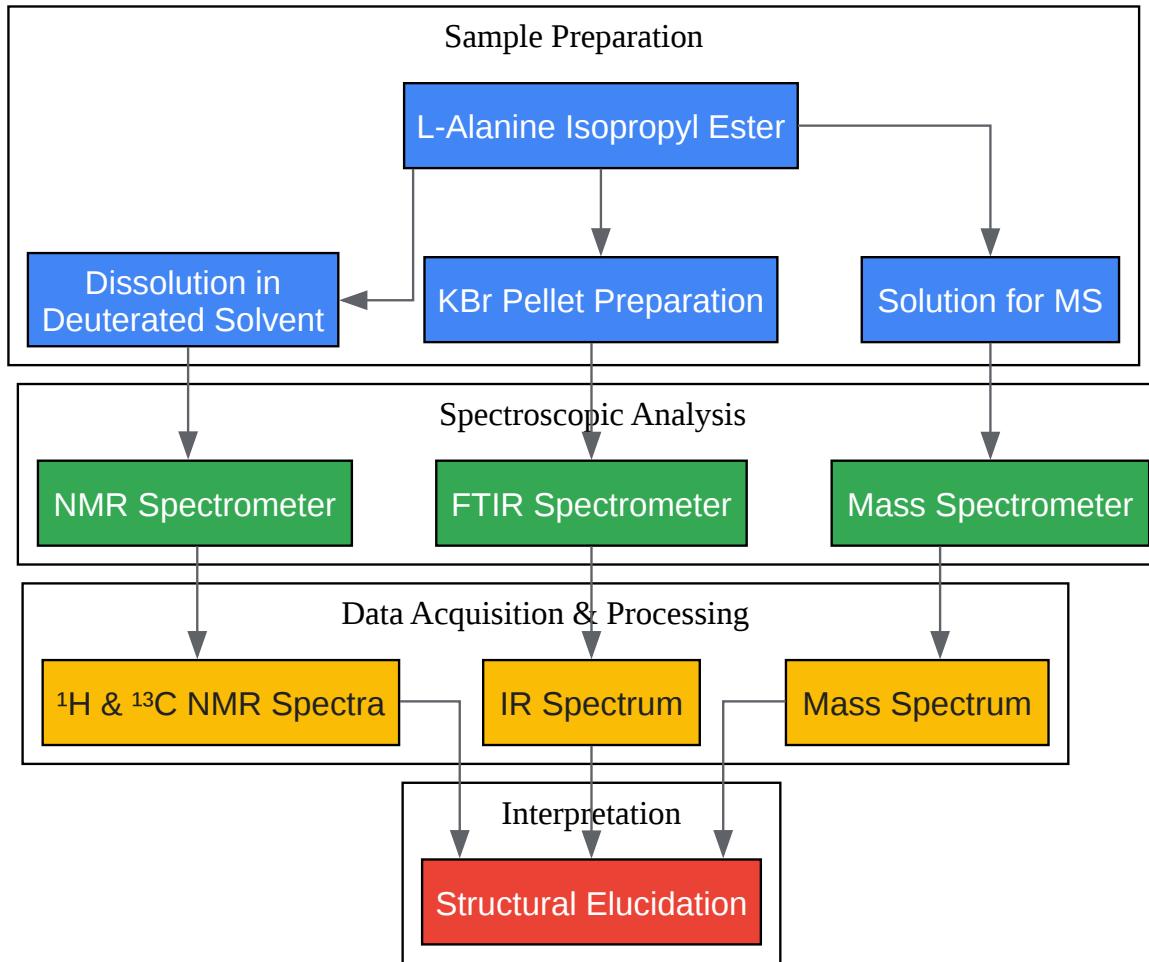
- Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
- Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid sample directly on the ATR crystal.

IR Spectrum Acquisition:

- Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
- Typically, the spectrum is scanned over the range of 4000 to 400 cm^{-1} .
- Acquire a background spectrum of the empty sample compartment (or the KBr pellet without the sample).
- Collect the sample spectrum and ratio it against the background spectrum to obtain the final absorbance or transmittance spectrum.

Mass Spectrometry

Sample Preparation:


- Dissolve a small amount of **L-Alanine isopropyl ester** hydrochloride in a suitable solvent (e.g., methanol or water) to a concentration of approximately 1 mg/mL.
- For Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB), the sample is introduced directly into the ion source.

Mass Spectrum Acquisition:

- Employ a mass spectrometer equipped with an appropriate ionization source (e.g., ESI or FAB).
- For ESI, the sample solution is infused into the source at a low flow rate (e.g., 5-10 $\mu\text{L}/\text{min}$).
- Acquire the spectrum in positive ion mode to observe the protonated molecule $[\text{M}+\text{H}]^+$.
- Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

Workflow Visualization

The general workflow for the spectroscopic analysis of a chemical compound like **L-Alanine isopropyl ester** is depicted in the following diagram.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. L-Alanine isopropyl ester hydrochloride | 62062-65-1 | Benchchem [benchchem.com]
- To cite this document: BenchChem. [Spectroscopic Profile of L-Alanine Isopropyl Ester: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b8817516#spectroscopic-data-for-l-alanine-isopropyl-ester-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com